molecular formula C4H7NaO2S B3003344 Sodium cyclopropylmethanesulfinate CAS No. 1162683-66-0

Sodium cyclopropylmethanesulfinate

Cat. No.: B3003344
CAS No.: 1162683-66-0
M. Wt: 142.15
InChI Key: CMPMFPKRKZPWJW-UHFFFAOYSA-M
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Description

Sodium cyclopropylmethanesulfinate is an organosulfur compound with the molecular formula C4H7NaO2S. It is a sodium salt of cyclopropylmethanesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-sulfur bonds.

Scientific Research Applications

Sodium cyclopropylmethanesulfinate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of complex organosulfur compounds.

    Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety data for Sodium cyclopropylmethanesulfinate was not found, it’s important to handle all chemical compounds with care. For example, Sodium carbonate, a different sodium compound, is known to cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclopropylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanesulfinic acid with sodium hydroxide. The reaction typically takes place in an aqueous medium at low temperatures to prevent decomposition of the sulfinic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclopropylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Cyclopropylmethanesulfonic acid.

    Reduction: Cyclopropylmethanethiol.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of sodium cyclopropylmethanesulfinate involves its ability to donate sulfinyl groups in chemical reactions. This donation can lead to the formation of various sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Sodium methanesulfinate (C1H3NaO2S): Similar in structure but lacks the cyclopropyl group.

    Sodium ethanesulfinate (C2H5NaO2S): Contains an ethyl group instead of a cyclopropyl group.

    Sodium benzenesulfinate (C6H5NaO2S): Contains a benzene ring instead of a cyclopropyl group.

Uniqueness: Sodium cyclopropylmethanesulfinate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in the synthesis of compounds that require specific spatial arrangements and reactivity profiles.

Properties

IUPAC Name

sodium;cyclopropylmethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMFPKRKZPWJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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